
2-(Methoxycarbonyl)-3-methylbutan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-3-methylbutan-1-aminium chloride is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and an aminium chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-3-methylbutan-1-aminium chloride typically involves multiple steps. One common method starts with the esterification of a suitable precursor, followed by the introduction of the aminium chloride group through a series of reactions involving reagents such as methyl chloroformate and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-3-methylbutan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)-3-methylbutan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methoxycarbonyl)-3-methylbutan-1-aminium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methoxycarbonyl)-3-methylbutan-1-aminium chloride include:
- 2-(Methoxycarbonyl)-3-methylbutanoic acid
- 3-Methylbutan-1-amine
- Methoxycarbonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2-methoxycarbonyl-3-methylbutyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(4-8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H |
InChI Key |
OZZVAGNTKWUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C[NH3+])C(=O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
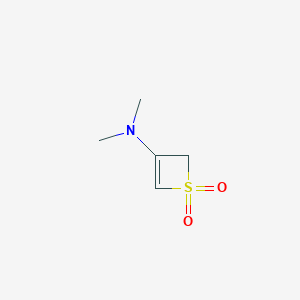
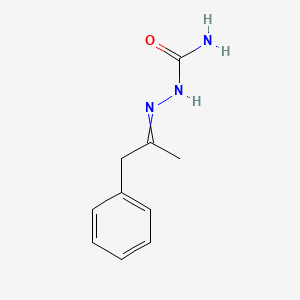
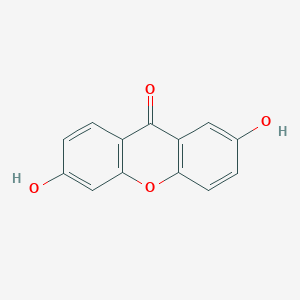

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
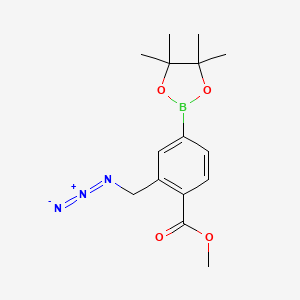
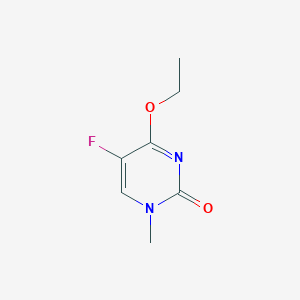
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
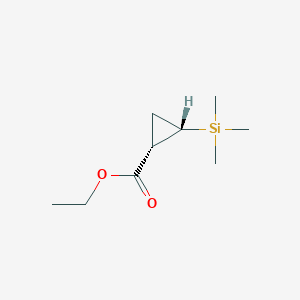
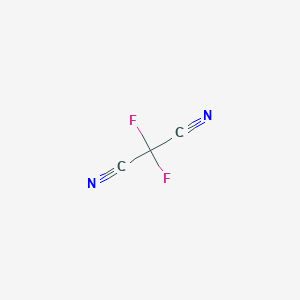
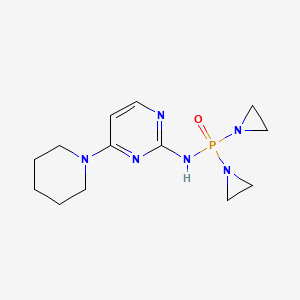
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
